molecular formula C11H13BrO2 B1287195 3-Bromo-5-tert-butylbenzoic acid CAS No. 794465-45-5

3-Bromo-5-tert-butylbenzoic acid

Cat. No. B1287195
CAS RN: 794465-45-5
M. Wt: 257.12 g/mol
InChI Key: JWIWYJFPAQCUGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives is a topic of interest in several papers. For instance, a novel synthesis route for pyrazole derivatives is described, which includes a selective Sandmeyer reaction, indicating the potential for bromine to participate in such reactions . Another study reports the electrochemical reduction of bromobenzenes in the presence of carbon dioxide, leading to aryl radical cyclization and carboxylation . Additionally, a regiospecific synthesis of a brominated benzoic acid derivative used as a crosslinking agent is achieved through radical bromination . These studies suggest that brominated benzoic acids can be synthesized through various methods, including radical reactions and electrochemical processes.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is influenced by the presence of bromine and other substituents. For example, rare-earth p-bromobenzoic acid complexes exhibit diverse structures due to the lanthanide contraction, with halogen- and π-based supramolecular interactions . Similarly, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through bromocyclization of alkynylbenzoic acids indicates that bromine can influence the regioselectivity of cyclization reactions . These findings suggest that the molecular structure of 3-Bromo-5-tert-butylbenzoic acid would likely be influenced by the bromine atom's electronic effects and its ability to participate in supramolecular interactions.

Chemical Reactions Analysis

The papers describe various chemical reactions involving brominated benzoic acid derivatives. For instance, the competitive molecular recognition study shows that brominated benzoic acids can form hydrogen bonds and participate in supramolecular assemblies . The synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid involves bromination followed by oxidation . Furthermore, the reactivity of brominated intermediates in electrophosphorescent materials synthesis and the cyclic synthesis of a hydroxybenzoic acid derivative using bismuth-based C-H bond activation demonstrate the versatility of brominated benzoic acids in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzoic acid derivatives are discussed in several papers. For example, the luminescence properties of rare-earth p-bromobenzoic acid complexes are investigated, showing terpyridine sensitized luminescence . The thermodynamic properties and luminescence behaviors of lanthanide complexes with brominated benzoic acids are also characterized, revealing the formation of supramolecular networks and the measurement of luminescence lifetimes . These studies indicate that brominated benzoic acids can exhibit unique physical properties, such as luminescence, which are influenced by their molecular structure and interactions.

Scientific Research Applications

Antibacterial Activity

Research involving derivatives of tert-butylbenzoic acids, such as the synthesis of hydrazide-hydrazones of 4-tert-butylbenzoic acid, demonstrates promising antibacterial activity, particularly against Gram-positive bacteria like Bacillus spp. These compounds have shown higher efficacy than common antibiotics like cefuroxime or ampicillin in certain cases (Popiołek & Biernasiuk, 2016).

Chemical Properties and Synthesis

The study of tert-butylbenzoic acids, including structural derivatives like 4-tert-butylbenzoic acid, provides insights into their chemical properties. This includes understanding steric effects, steric inhibition of resonance, and ionization aspects, which are crucial for their application in various chemical syntheses (Böhm & Exner, 2001). Additionally, the synthesis of related compounds such as 3,5-di-tert-butyl-4-hydroxybenzoic acid through specific chemical processes highlights the versatility and applicability of these compounds in chemical research (Yi, 2003).

Applications in Molecular Assembly

Research on 4-tert-butylbenzoic acid has shown its potential in the formation of new layered molecular arrays. This involves interactions with other compounds like aliphatic diamines, leading to the creation of host–guest complexes. Such research paves the way for advanced materials development, particularly in the field of molecular self-assembly (Armstrong et al., 2002).

Electrochemical Applications

The tert-butylbenzoic acid derivatives have been used in electrochemical studies, such as in the electrochemical reduction of bromobenzenes in the presence of carbon dioxide. This leads to the synthesis of novel compounds, demonstrating the potential of these acids in electrochemical applications (Katayama et al., 2016).

properties

IUPAC Name

3-bromo-5-tert-butylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIWYJFPAQCUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610665
Record name 3-Bromo-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-tert-butylbenzoic acid

CAS RN

794465-45-5
Record name 3-Bromo-5-tert-butylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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